N-[4-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]phenyl]acetamide
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Overview
Description
N-[4-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]phenyl]acetamide is an aromatic ketone.
Scientific Research Applications
Benzyl and Sulfonyl Derivatives for Biological Screening
- Research Focus : The synthesis of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide for biological screening, including antibacterial, antifungal, and anthelmintic activity.
- Key Findings : Some compounds showed significant biological activities. Active compounds demonstrated binding poses similar to standards in molecular docking studies. Additionally, compound 6c was found effective in latent fingerprint analysis on various surfaces, indicating its potential use in forensics (Khan et al., 2019).
Isoxazole Compounds for Anti-tumor Activities
- Research Focus : The synthesis of novel isoxazoline compounds using a key intermediate related to N-[4-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]phenyl]acetamide.
- Key Findings : Some synthesized compounds exhibited better anti-tumor activities, highlighting potential therapeutic applications (Qi Hao-fei, 2011).
Acetamide Derivatives for Antibacterial Activity
- Research Focus : Synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores, evaluating their antibacterial potentials.
- Key Findings : Compound 8g with a 2-methylphenyl group was the most active growth inhibitor against various bacterial strains, indicating its potential as an antibacterial agent (Iqbal et al., 2017).
Multifunctional Amides for Alzheimer's Disease
- Research Focus : Synthesis of multifunctional amides with enzyme inhibitory potentials for Alzheimer's disease therapy.
- Key Findings : These compounds exhibited moderate enzyme inhibition and mild cytotoxicity. Compound 7e showed significant in vitro and in silico potential against Alzheimer's disease (Hassan et al., 2018).
1,3,4-Oxadiazole and Acetamide Derivatives for Antibacterial Potential
- Research Focus : Synthesis and pharmacological evaluation of 1,3,4-oxadiazole and acetamide derivatives for antibacterial potential.
- Key Findings : Certain compounds exhibited good antibacterial activity, with compound 6i being a notable inhibitor of gram-negative bacterial strains (Nafeesa et al., 2017).
properties
Product Name |
N-[4-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]phenyl]acetamide |
---|---|
Molecular Formula |
C20H23N3O4S |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[4-[4-(4-acetylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C20H23N3O4S/c1-15(24)17-3-7-19(8-4-17)22-11-13-23(14-12-22)28(26,27)20-9-5-18(6-10-20)21-16(2)25/h3-10H,11-14H2,1-2H3,(H,21,25) |
InChI Key |
CMDLNIAPTUBXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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